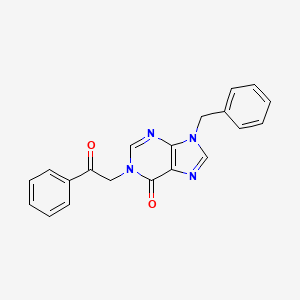
9-Benzyl-1-(2-oxo-2-phenylethyl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and phenylethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from basic precursors like adenine or guanine, the purine core is constructed through cyclization reactions.
Substitution Reactions: Benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenylethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming additional oxo groups or altering the existing ones.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, phenylethyl halides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution could result in various substituted purine derivatives.
科学研究应用
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine with a simpler structure.
Guanine: Another naturally occurring purine, part of DNA and RNA.
Caffeine: A methylated purine with stimulant properties.
Uniqueness
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
属性
CAS 编号 |
95633-81-1 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
9-benzyl-1-phenacylpurin-6-one |
InChI |
InChI=1S/C20H16N4O2/c25-17(16-9-5-2-6-10-16)12-24-14-22-19-18(20(24)26)21-13-23(19)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |
InChI 键 |
SEFVLHWLFPVALO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
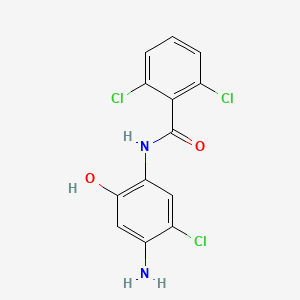
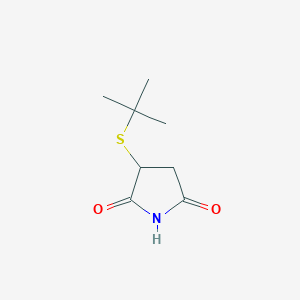
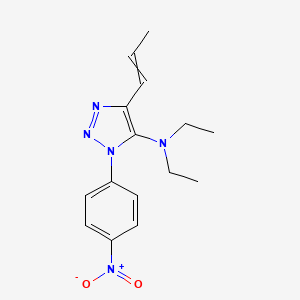
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
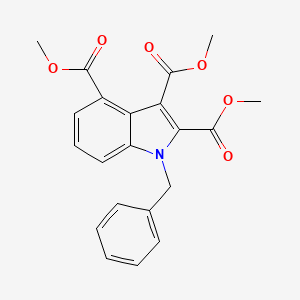
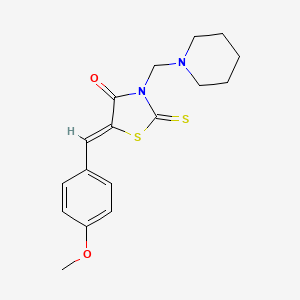
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
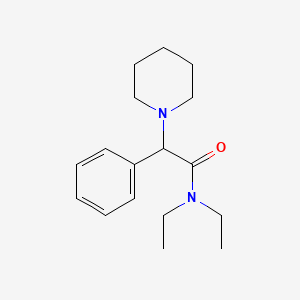
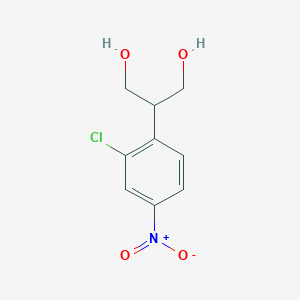
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
